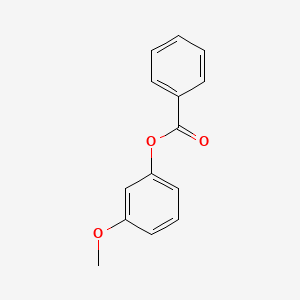

3-Methoxyphenyl benzoate

Description

3-Methoxyphenyl benzoate (C₁₄H₁₂O₃) is an ester derived from benzoic acid and 3-methoxyphenol. Its structure comprises a benzoate group linked to a phenyl ring substituted with a methoxy (-OCH₃) group at the meta position. For example, triazine-based analogs in and employ multi-step procedures using reagents like DIPEA and column chromatography for purification, yielding high-purity products (80–90%) .

Properties

CAS No. |

5554-24-5 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(3-methoxyphenyl) benzoate |

InChI |

InChI=1S/C14H12O3/c1-16-12-8-5-9-13(10-12)17-14(15)11-6-3-2-4-7-11/h2-10H,1H3 |

InChI Key |

RJQSMMZRWQXFTQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The ester group in 3-methoxyphenyl benzoate undergoes nucleophilic substitution with various nucleophiles. Key findings include:

Cyanide Ion (CN⁻) Attack

Reactions with cyanide ions in 80% H₂O/20% DMSO follow second-order kinetics. The methoxy group’s electron-donating effects slightly reduce reactivity compared to electron-withdrawing substituents:

| Substituent on Benzoate | Rate Constant (kₙ, M⁻¹s⁻¹) |

|---|---|

| 3-Methoxy (this compound) | 0.0768 ± 0.0007 |

| 4-Nitro | 42.5 ± 0.6 |

| 3-Acetyl | 0.141 ± 0.001 |

The lower kₙ value for 3-methoxyphenyl benzoate reflects reduced electrophilicity at the carbonyl carbon due to resonance donation from the methoxy group .

Aminolysis with Alicyclic Amines

Reactions with secondary alicyclic amines (e.g., piperidine, morpholine) proceed via a zwitterionic tetrahedral intermediate (T⁺⁻). Key mechanistic steps include:

-

Nucleophilic attack : Amine attacks the carbonyl carbon, forming T⁺⁻.

-

Deprotonation : T⁺⁻ loses a proton to yield an anionic intermediate (T⁻).

-

Collapse of T⁻ : Release of 4-nitrophenoxide and formation of the amide product .

Rate-determining steps vary with amine basicity. For morpholine, nonlinear kinetics suggest competing pathways involving T⁺⁻ and T⁻ .

Substituent Effects on Reactivity

The 3-methoxy group exerts electronic and steric influences:

-

Electronic Effects : Resonance donation decreases electrophilicity at the ester carbonyl, slowing reactions with nucleophiles like CN⁻ .

-

Steric Effects : Ortho-substitution introduces minimal steric hindrance, preserving accessibility to the carbonyl group .

Comparative reactivity with analogs:

| Compound | Relative Reactivity (vs. 3-Methoxy) | Key Factor |

|---|---|---|

| 4-Nitrophenyl benzoate | 550× faster | EWG activation |

| 3-Chlorophenyl benzoate | 2× faster | Moderate EWG |

| 4-Methoxyphenyl benzoate | Similar | Comparable EDG |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group .

Hydrolysis and Stability

Under acidic or basic conditions, hydrolysis proceeds via:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic water attack.

-

Basic Hydrolysis : Direct hydroxide ion attack, forming benzoic acid and 3-methoxyphenol .

The methoxy group stabilizes the transition state in basic hydrolysis through resonance, but this effect is overshadowed by its electron donation in most nucleophilic reactions .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to benzyl alcohol derivatives, though the methoxy group remains intact.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles (e.g., NO₂⁺) to the para position on its aromatic ring, enabling nitration or sulfonation at controlled conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs include:

- Benzyl benzoate (C₁₄H₁₂O₂): Lacks the methoxy group but shares the benzoyloxy moiety. Naturally occurring in Filipendula ulmaria, it exhibits a balsamic odor and antimicrobial activity against Gram-positive bacteria .

- 2-Methoxybenzyl benzoate (C₁₅H₁₄O₃): Features a methoxy group at the ortho position, altering polarity and bioactivity compared to the meta-substituted derivative .

- Methyl 3-methoxybenzoate (C₉H₁₀O₃): A simpler ester with a methyl group instead of a phenyl ring, affecting volatility and industrial applications .

- Hexyl benzoate (C₁₃H₁₈O₂): A longer alkyl chain increases lipophilicity, influencing its use in fragrances .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.